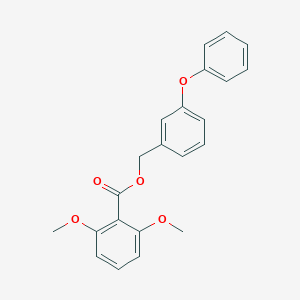
3-Phenoxybenzyl 2,6-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenoxybenzyl 2,6-dimethoxybenzoate, also known as PBDB, is a chemical compound that has been used in scientific research for various purposes. PBDB belongs to the class of benzodioxole compounds and is structurally similar to other compounds such as 2C-B and MDMA. PBDB has been studied for its potential use in medicinal chemistry, as well as its potential as a recreational drug.
Mecanismo De Acción
3-Phenoxybenzyl 2,6-dimethoxybenzoate acts as a serotonin receptor agonist, meaning that it binds to and activates serotonin receptors in the brain. Specifically, 3-Phenoxybenzyl 2,6-dimethoxybenzoate has been shown to have affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 3-Phenoxybenzyl 2,6-dimethoxybenzoate has also been shown to have affinity for the 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Biochemical and Physiological Effects:
3-Phenoxybenzyl 2,6-dimethoxybenzoate has been shown to produce a range of biochemical and physiological effects in animal models. These effects include changes in locomotor activity, body temperature, and heart rate. 3-Phenoxybenzyl 2,6-dimethoxybenzoate has also been shown to produce changes in the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These effects may be related to the potential therapeutic uses of 3-Phenoxybenzyl 2,6-dimethoxybenzoate in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Phenoxybenzyl 2,6-dimethoxybenzoate in lab experiments is its relatively high potency and selectivity for serotonin receptors. This makes it a useful tool for studying the serotonin system in the brain. However, one limitation of using 3-Phenoxybenzyl 2,6-dimethoxybenzoate is its potential for abuse as a recreational drug. Researchers must take precautions to ensure that 3-Phenoxybenzyl 2,6-dimethoxybenzoate is used only for scientific research purposes and not for recreational or illicit purposes.
Direcciones Futuras
There are several potential future directions for research on 3-Phenoxybenzyl 2,6-dimethoxybenzoate. One area of interest is the potential therapeutic uses of 3-Phenoxybenzyl 2,6-dimethoxybenzoate in the treatment of neurological disorders such as depression, anxiety, and addiction. Another area of interest is the development of new compounds based on the structure of 3-Phenoxybenzyl 2,6-dimethoxybenzoate, which may have improved potency and selectivity for serotonin receptors. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-Phenoxybenzyl 2,6-dimethoxybenzoate in animal models and humans, as well as its potential for abuse as a recreational drug.
Métodos De Síntesis
The synthesis of 3-Phenoxybenzyl 2,6-dimethoxybenzoate involves the reaction of phenoxybenzyl chloride with 2,6-dimethoxybenzoic acid in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified using techniques such as column chromatography or recrystallization. The purity of the final product can be determined using analytical techniques such as NMR spectroscopy or mass spectrometry.
Aplicaciones Científicas De Investigación
3-Phenoxybenzyl 2,6-dimethoxybenzoate has been studied for its potential use in medicinal chemistry, particularly as a potential treatment for various neurological disorders. 3-Phenoxybenzyl 2,6-dimethoxybenzoate has been shown to have affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 3-Phenoxybenzyl 2,6-dimethoxybenzoate has also been studied for its potential use as a research tool in the field of neuroscience, particularly in the study of the serotonin system.
Propiedades
Nombre del producto |
3-Phenoxybenzyl 2,6-dimethoxybenzoate |
|---|---|
Fórmula molecular |
C22H20O5 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(3-phenoxyphenyl)methyl 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C22H20O5/c1-24-19-12-7-13-20(25-2)21(19)22(23)26-15-16-8-6-11-18(14-16)27-17-9-4-3-5-10-17/h3-14H,15H2,1-2H3 |
Clave InChI |
NFHILQGSKSAIKC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B255348.png)



![4-bromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B255359.png)
